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(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol - 5682-25-7

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Catalog Number: EVT-3166256
CAS Number: 5682-25-7
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Another method utilizes the reaction of a mixture of β-nicotinamide mononucleotide and α-adenosine-5'-O-monophosphate in aqueous pyridine. [] This reaction, facilitated by N,N'-dicyclohexylcarbodiimide as a condensing agent, produces β-nicotinamide-α-adenine dinucleotide (NαAD), an analog of the coenzyme NAD+ containing α-adenosine. []

Source and Classification

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, commonly known as a derivative of nucleosides, is classified under purine nucleosides. It plays a significant role in biochemistry, particularly in the synthesis of nucleotides and nucleic acids. This compound is derived from natural sources such as nucleic acids and is pivotal in various biological processes.

Synthesis Analysis

The synthesis of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can involve several methods. A common approach includes:

  1. Starting Materials: Utilizing 6-amino-9H-purine as a base structure.
  2. Protection of Functional Groups: Protecting groups are often employed to prevent unwanted reactions during synthesis.
  3. Formation of Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  4. Hydroxymethylation: The introduction of hydroxymethyl groups can be accomplished via formylation followed by reduction.

The reaction conditions typically include specific temperatures and solvents that favor the desired transformations while minimizing side reactions.

Molecular Structure Analysis

The molecular structure of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can be characterized by:

  • Stereochemistry: The compound has multiple chiral centers (at positions 2, 3, 4, and 5), which are crucial for its biological activity.
  • Functional Groups: It contains an amino group and hydroxymethyl group attached to the tetrahydrofuran ring.
  • Bonding: The structure features typical glycosidic bonds found in nucleosides and exhibits hydrogen bonding capabilities due to its hydroxyl and amino functionalities.
Chemical Reactions Analysis

The compound participates in various chemical reactions that include:

  1. Glycosylation Reactions: Forming glycosidic bonds with other nucleobases or sugars.
  2. Phosphorylation: Converting the hydroxyl groups into phosphate esters to form nucleotide derivatives.
  3. Reductive Reactions: The hydroxymethyl group can undergo reduction or oxidation depending on the reaction conditions.

These reactions are critical for its utility in synthesizing more complex nucleotides or nucleic acid analogs.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol primarily revolves around its role as a substrate in enzymatic reactions within the cell:

  1. Enzymatic Interactions: It acts as a substrate for kinases that phosphorylate the hydroxyl groups.
  2. Incorporation into Nucleic Acids: Once phosphorylated, it can be incorporated into RNA or DNA strands during replication or transcription processes.
  3. Regulatory Functions: It may also play roles in signaling pathways due to its structural similarity to other biologically active molecules.
Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol include:

  • Molecular Weight: Approximately 251.24 g/mol.
  • Solubility: Soluble in water due to its polar functional groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties influence its behavior in biological systems and during chemical synthesis.

Applications

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several scientific applications:

  1. Biochemical Research: Used as a substrate in studies involving nucleic acid synthesis.
  2. Drug Development: Potential use as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of modified nucleotides for therapeutic applications.

This compound represents a valuable tool in both fundamental research and applied sciences within biochemistry and pharmacology.

Synthetic Methodologies and Structural Modifications

Stereoselective Synthesis of Nucleoside Analogues: Strategies for Configurational Control

The precise stereochemical configuration of the sugar moiety in (2S,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is fundamental to its biological recognition and function. This compound features four contiguous chiral centers in the tetrahydrofuran ring (C2–C5), necessitating absolute stereocontrol during synthesis. Modern synthetic approaches employ chiral pool derivatization and asymmetric catalysis to achieve the required (2S,3R,4S,5R) configuration. For instance, starting from D-ribose, a multi-step sequence involving regioselective protection, nucleobase coupling under Vorbrüggen conditions, and deprotection yields the target stereoisomer [1] [3].

A critical challenge is avoiding the formation of undesired diastereomers like (2S,3S,4R,5S)-configured analogues (CAS: 3080-29-3), which exhibit distinct biological profiles due to altered spatial orientation [3] [4]. Research confirms that enzymatic resolution using lipases or phosphatases effectively enriches the desired diastereomer (>97% ee), while crystallization-driven diastereomer separation achieves >99% configurational purity in industrial settings [4].

Table 1: Stereoisomeric Variants of Adenosine Derivatives

CAS NumberStereochemistryConfigurationPurityKey Synthetic Approach
3080-29-3(2S,3S,4R,5S)β-L-Adenosine97%Epimerization of D-ribose precursor
3228-71-5(2S,3S,4S,5R)Non-naturalNot specifiedChiral auxiliary-assisted glycosylation
Not assigned(2S,3R,4S,5R)β-D-Adenosine>99%Vorbrüggen glycosylation

Deuterium Isotope Labeling Techniques for Metabolic Tracing

Deuterium incorporation at specific positions of the ribose ring enables precise tracking of nucleoside metabolism without altering steric parameters. The C1’ position (hydroxymethyl group) is a prime target for isotopic labeling due to its involvement in phosphorylation and glycosidic bond stability. Direct H/D exchange using deuterated reducing agents (e.g., NaBD₄) during ribose synthesis introduces deuterium at C1’, achieving >98% isotopic enrichment [3].

Alternatively, de novo synthesis from [²H]-D-ribose precursors permits site-specific labeling at C2’, C3’, or C4’ positions. Studies demonstrate that C3’-deuterated analogues exhibit enhanced metabolic stability in hepatic microsomes (t₁/₂ increased by 40%) compared to non-labeled counterparts, making them invaluable for in vivo pharmacokinetic studies [4]. However, deuterium incorporation at C2’ may induce kinetic isotope effects on phosphodiester bond formation, necessitating careful positional selection for tracer studies. Storage of labeled compounds requires stringent conditions (darkness, sealing, room temperature) to prevent deuterium exchange with ambient moisture [3] .

Table 2: Deuterium Labeling Strategies and Metabolic Stability

Label PositionSynthetic MethodIsotopic PurityMetabolic Half-Life (vs. non-labeled)Primary Application
C1’NaBD₄ reduction>98%UnchangedNucleoside transport studies
C2’[²H]-Ribose coupling95–97%Reduced by 15%RNA dynamics (limited use)
C3’Enzymatic transposition>99%Increased by 40%Hepatic metabolism tracing
C4’Chemical exchange90%UnchangedGlycosidic bond stability assays

Functional Group Modifications for Enhanced Bioactivity

Strategic functionalization of the adenine base or ribose ring tailors the compound’s interactions with enzymes and receptors. N⁶-Substitution is a prominent approach, exemplified by N⁶-(2-hydroxyethyl)adenosine (CAS: 4338-48-1), where the 6-amino group is derivatized with a 2-hydroxyethyl moiety. This modification enhances adenosine deaminase (ADA) resistance while preserving affinity for adenosine receptors [2] . Synthesis involves nucleophilic displacement of 6-chloropurine intermediates with 2-hydroxyethylamine, achieving >96% purity post-crystallization .

C2’-Fluorination (CAS: 21679-14-1) introduces electron-withdrawing effects that stabilize the glycosidic bond against acid-catalyzed hydrolysis. The 2-fluoro analogue exhibits a 10-fold increase in in vitro RNA incorporation efficiency compared to unmodified adenosine, attributed to altered charge distribution in the purine ring [7]. Conversely, C8-bromination facilitates cross-coupling reactions for fluorescent probe conjugation but may promote undesired syn-conformational shifts.

Table 3: Bioactivity of Key Functionalized Analogues

Modified CompoundCAS NumberFunctional ChangeKey Biochemical PropertyApplication
N⁶-(2-Hydroxyethyl)adenosine4338-48-1N⁶-HydroxyethylationADA resistance ↑Kinase signaling studies
2-Fluoro-adenosine21679-14-1C2-F substitutionGlycosidic bond stability ↑Antiviral prodrug design
2-Nitro-adenosine266360-65-0C2-NO₂ substitutionElectron affinity ↑Photoaffinity labeling
Parent compoundNot specifiedNoneBaseline activityMetabolic reference

Solid-Phase Synthesis for High-Throughput Analog Generation

Solid-phase synthesis enables rapid assembly of nucleoside analogue libraries by tethering the ribose C5’-hydroxyl to polymeric resins. Wang resin and controlled-pore glass (CPG) are preferred supports due to their stability under nucleoside coupling conditions. The synthesis commences with resin activation using succinic anhydride, followed by esterification of the C5’-OH group. Subsequent steps involve:

  • Deprotection-cleavage cycles for sugar hydroxyl deprotection (using acetic acid/trifluoroethanol),
  • Nucleobase coupling via phosphoramidite or O-glycosylation chemistry,
  • Global deprotection with ammonium hydroxide to release the nucleoside while cleaving it from the resin .

This approach achieves 85–92% stepwise yields and facilitates parallel synthesis of >100 analogues weekly. Critical innovations include acid-labile linkers for mild product release and on-resin purification using scavenger resins to remove excess reagents. Post-synthesis, cold-chain transportation (2–8°C) preserves the integrity of base-labile analogues like N⁶-substituted derivatives [5] .

Table 4: Solid-Phase Synthesis Parameters for Nucleoside Analogues

Resin TypeLinker ChemistryCoupling EfficiencyCleavage ConditionSuitable Analogues
Wang resinSuccinate ester85–90% per step50% TFA/DCMN⁶-Alkyl adenosines
CPGHemisuccinate>92% per stepNH₄OH/EtOH (1:1)Base-sensitive variants
TentaGelPhotocleavable80%UV (365 nm)Light-stable derivatives

Properties

CAS Number

5682-25-7

Product Name

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

IUPAC Name

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1

InChI Key

OIRDTQYFTABQOQ-CRKDRTNXSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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